molecular formula C13H12O2 B1240312 Safynol

Safynol

Cat. No.: B1240312
M. Wt: 200.23 g/mol
InChI Key: GVCJUCQUVWZELI-BJGIVKRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Safynol can be synthesized from 2,3-O-isopropylidene-(S)- and ®-glyceraldehyde. The synthesis involves several steps, including the use of reagents such as ethylmagnesium bromide, mesityl chloride, triphenylphosphine dibromide, and butyllithium in tetrahydrofuran . The synthetic process is complex and requires precise control of reaction conditions to obtain the desired enantiomeric forms of this compound.

Industrial Production Methods: The extraction process typically includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Safynol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as dehydrothis compound, which also exhibits antifungal properties .

Scientific Research Applications

Chemistry: Safynol is used in chemical research to study the synthesis and reactivity of phytoalexins. Its unique structure makes it an interesting subject for organic synthesis and stereochemistry studies .

Biology: In biological research, this compound is studied for its role in plant defense mechanisms. It is used to understand how plants produce and utilize phytoalexins to protect themselves from pathogenic fungi .

Medicine: While this compound itself is not widely used in medicine, its antifungal properties make it a potential candidate for developing new antifungal agents. Research is ongoing to explore its therapeutic applications .

Industry: In the agricultural industry, this compound is of interest for developing natural fungicides to protect crops from fungal infections. Its use in sustainable agriculture is being explored to reduce reliance on synthetic chemical fungicides .

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

(2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol

InChI

InChI=1S/C13H12O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-3,10-11,13-15H,12H2,1H3/b3-2+,11-10+/t13-/m0/s1

InChI Key

GVCJUCQUVWZELI-BJGIVKRHSA-N

SMILES

CC=CC#CC#CC#CC=CC(CO)O

Isomeric SMILES

C/C=C/C#CC#CC#C/C=C/[C@@H](CO)O

Canonical SMILES

CC=CC#CC#CC#CC=CC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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